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Part 1: Molecular Identity & Mechanistic Origin
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Compound of Interest

Compound Name: Vitaminb6impurity3

Cat. No.: B13051638

1.1 Chemical Structure and Nomenclature Unlike the water-soluble core of Pyridoxine, Impurity
3 is characterized by the closure of the 4- and 5-hydroxymethyl groups into a seven-membered
dioxepino ring. This modification significantly alters the molecule's polarity, shifting it from
hydrophilic to lipophilic.

CAS Number: 1385767-86-1[1][2][3][4]

Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][5]

Molecular Formula: C12H17NOs|[2]

Molecular Weight: 223.27 g/mol [1][2][3][5]

Structural Class: Cyclic Acetal / Pyridoxine Derivative

1.2 Formation Mechanism (The "Acetal Pathway") The formation of CAS 1385767-86-1 follows
a classical acid-catalyzed acetalization pathway. This typically occurs when Pyridoxine is
exposed to butyraldehyde (or a propyl-donating precursor) under acidic conditions. In synthetic
organic chemistry, this reaction is often intentionally employed to protect the 4,5-positions
during the synthesis of Pyridoxal-5-Phosphate (P5P), preventing unwanted phosphorylation at
these sites.

» Root Cause in API: Residual intermediate from P5P synthesis or cross-contamination with
aldehyde-containing solvents/reagents.
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 Stability Context: The acetal linkage is stable in neutral/alkaline conditions but hydrolytically
unstable in strong acids, reverting to Pyridoxine and the parent aldehyde.

Table 1: Physicochemical Comparison

Impurity 3 (CAS

Implications for

Feature Pyridoxine (API) .
1385767-86-1) Analysis
Impurity 3 elutes
Polarity (LogP) -0.77 (Hydrophilic) ~1.5 - 2.0 (Estimated) much later in RP-
HPLC.
Requires organic
B Methanol, DCM, Ethyl )
Solubility Water, Ethanol extraction for
Acetate
recovery.
~285-295 nm (Similar Standard UV
UV Max ~290 nm o
chromophore) detection is viable.
o ~5-6 (Slight shift due pH control in Mobile
pKa (Pyridine N) ~5.0

to ring constraint)

Phase is critical.

Part 2: Visualization of Formation Pathway

The following diagram illustrates the acid-catalyzed condensation mechanism converting

Pyridoxine to Impurity 3.
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Figure 1: Acid-catalyzed condensation of Pyridoxine with Butyraldehyde forming the cyclic

dioxepino ring of Impurity 3.[1][6][7]
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Part 3: Analytical Strategy & Detection Protocol

3.1 The "Lipophilic Trap" in Method Development Standard USP methods for Pyridoxine use
lon-pairing reagents (like hexanesulfonic acid) to retain the polar B6 molecule. However, CAS
1385767-86-1 is significantly less polar. In a standard isocratic run optimized for B6, Impurity 3
may elute in the column wash or carry over to the next injection, leading to "ghost peaks."

3.2 Recommended RP-HPLC Protocol To capture both the polar API and the lipophilic Impurity
3, a gradient method is mandatory.

e Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pum.

» Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) + 0.1% Hexanesulfonic Acid (lon
pairing for B6).

» Mobile Phase B: Acetonitrile (ACN).

e Flow Rate: 1.0 mL/min.

o Detection: UV at 290 nm (Diode Array recommended for peak purity).
e Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose

Retain Pyridoxine (RT
0.0 95 5

~4-5 min)
5.0 95 5 Isocratic hold

Elute Impurity 3 (RT
15.0 40 60 1214 r:in) ¥ 3
20.0 40 60 Column Wash
21.0 95 5 Re-equilibration
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3.3 Mass Spectrometry (LC-MS/MS) Confirmation For trace analysis (<0.1%), UV is
insufficient.

e |onization: ESI Positive Mode.
e Parent lon: [M+H]* = 224.13 m/z.

o Key Fragment: 178 m/z (Loss of propyl chain/ring opening).

Part 4: Synthesis & Isolation (Reference Standard
Generation)

To validate the method, you must generate the impurity in situ or synthesize it.
Protocol: Acid-Catalyzed Acetalization

e Reactants: Dissolve 1.0 g Pyridoxine HCI in 20 mL anhydrous DMF.

e Reagent: Add 1.5 equivalents of Butyraldehyde.

o Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).

o Condition: Stir at 60°C for 4 hours under Nitrogen.

o Workup: Neutralize with NaHCOs, evaporate solvent.

 Purification: Flash chromatography (Silica gel), eluting with DCM:Methanol (95:5).

e Validation: NMR (1H) must show the propyl triplet and the disappearance of free CH20OH
protons at positions 4 and 5.

Part 5: Regulatory & Toxicological Context (ICH M7)
5.1 Genotoxicity Assessment Impurity 3 contains a pyridine ring and an acetal ether linkage.

o Alerts: It does not contain classical structural alerts (nitro, N-nitroso, epoxide) defined in ICH
M7.
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» Metabolic Risk: In vivo hydrolysis (stomach acid) will release Butyraldehyde.

» Butyraldehyde Toxicity: While an irritant, Butyraldehyde is generally not classified as a high-
potency mutagen. However, strict control limits (TTC - Threshold of Toxicological Concern)
usually apply if specific tox data is absent.

5.2 Control Limits
e Reporting Threshold: 0.05% (Standard for APIs).
 |dentification Threshold: 0.10%.

e Qualification Threshold: 0.15% (Requires tox studies if exceeded).

Part 6: Analytical Decision Workflow
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Figure 2: Decision tree for confirming the presence of CAS 1385767-86-1 in Pyridoxine
samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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